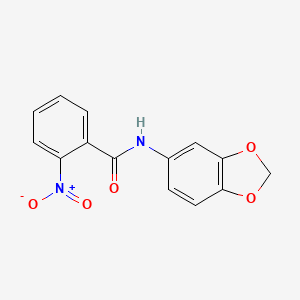

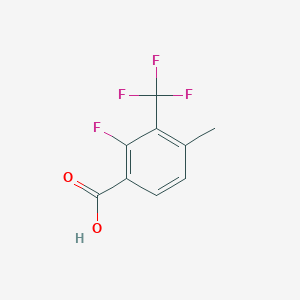

N-1,3-benzodioxol-5-yl-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Potential

The synthesis and evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, including compounds structurally related to N-1,3-benzodioxol-5-yl-2-nitrobenzamide, have shown potential as anticancer agents. Particularly, one derivative exhibited significant cytotoxicity against human neoplastic cell lines and selective activity in non-neoplastic cells. These compounds also induced apoptosis in certain cell lines, suggesting their potential in cancer treatment (Romero-Castro et al., 2011).

Radioligand Development for PET Imaging

Compounds similar to this compound have been synthesized and evaluated for their potential as ligands in PET imaging. Specifically, their high affinity for σ receptors was demonstrated, with one compound showing potential as a selective σ receptor radioligand, suggesting applications in neuroimaging and possibly in the diagnosis of certain neurological disorders (Shiue et al., 1997).

Trypanocidal Activity

Aziridinyl nitrobenzamide derivatives, which are structurally related to this compound, have been shown to possess significant trypanocidal activity. These compounds were effective against Trypanosoma brucei and Trypanosoma cruzi, suggesting their potential use in treating infections caused by these parasites (Bot et al., 2010).

Synthesis and Characterization for Corrosion Inhibition

N-Phenyl-benzamide derivatives, related to this compound, have been synthesized and characterized for their corrosion inhibition properties on mild steel in acidic environments. The presence of electron-withdrawing or electron-releasing substituents significantly affected their inhibition efficiency, indicating potential applications in materials science (Mishra et al., 2018).

Co-crystal Formation in Chemical Engineering

Studies on 4-nitrobenzamide, closely related to this compound, have focused on forming ternary co-crystals using hydrogen and halogen bonds. This research contributes to the understanding of molecular interactions and co-crystal formation, relevant in the field of chemical engineering and materials science (Tothadi & Desiraju, 2013).

Mechanism of Action

Target of Action

Similar compounds have been reported to target various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Related compounds have been shown to exhibit good selectivity between cancer cells and normal cells .

Action Environment

The design and synthesis of related compounds have been reported, which could potentially be influenced by environmental factors .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been designed based on the activity of indoles against various cancer cell lines .

Cellular Effects

Similar compounds have shown anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines . These compounds caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .

Molecular Mechanism

Similar compounds have been shown to exert their effects through the suppression of tubulin polymerization or stabilization of microtubule structure .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of N-1,3-benzodioxol-5-yl-2-nitrobenzamide in laboratory settings .

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is currently unavailable .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c17-14(10-3-1-2-4-11(10)16(18)19)15-9-5-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFTVMCUHNLRMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B2837886.png)

![8-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2837889.png)

![(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2837897.png)

![Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2837899.png)

![1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2837902.png)

![2,3-dimethoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2837906.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-(oxan-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2837907.png)